molecular formula C8H8N2O2 B1206420 Terephthalamide CAS No. 3010-82-0

Terephthalamide

Cat. No.: B1206420
CAS No.: 3010-82-0
M. Wt: 164.16 g/mol
InChI Key: MHSKRLJMQQNJNC-UHFFFAOYSA-N
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Description

Terephthalamide is an organic compound derived from terephthalic acid. It is a type of aromatic amide, characterized by the presence of an amide group attached to a benzene ring. This compound is known for its high thermal stability and mechanical strength, making it a valuable material in various industrial applications.

Mechanism of Action

Target of Action

Terephthalamide is primarily involved in the recycling of polyethylene terephthalate (PET), a common plastic material . Its primary targets are the PET molecules, which it helps to break down into simpler components .

Mode of Action

This compound interacts with PET molecules through a process known as aminolysis . This process involves the breaking of PET into its monomers, ethylene glycol (EG) and terephthalic acid (TPA), with the help of catalysts . The resulting monomers can then be transformed into new materials .

Biochemical Pathways

The biochemical pathways involved in the action of this compound primarily revolve around the degradation and recycling of PET . Microbial cell factories provide a promising approach to degrade PET and convert its monomers, EG and TPA, into value-added compounds . The degradation of PET monomers is facilitated by microbes and metabolic pathways .

Pharmacokinetics

The preparation of poly(p-phenylene this compound) (ppta) involves a two-step method, which includes fast conversion of reactive groups and further chain growth .

Result of Action

The result of this compound’s action is the transformation of PET into its monomers, EG and TPA . These monomers can then be used to create new materials, effectively recycling the original PET . This process helps to minimize overall crude oil-based materials consumption and decrease greenhouse gas emissions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of PET depolymerization can be affected by the presence of certain catalysts . Furthermore, the process of PET recycling is of great significance for solving environmental problems and reducing the plastic industry’s dependence on petrochemical resources .

Biochemical Analysis

Biochemical Properties

Terephthalamide plays a significant role in biochemical reactions, particularly in the degradation and recycling of PET. It interacts with various enzymes, such as PET hydrolases, which catalyze the breakdown of PET into its monomers, including this compound. These interactions are crucial for the efficient recycling of PET and the reduction of plastic waste .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in stress responses and metabolic pathways. Additionally, this compound can modulate cell signaling pathways, leading to changes in cellular functions and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in PET degradation, thereby influencing the overall efficiency of the recycling process. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have varying impacts on cells and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to PET degradation. It interacts with enzymes such as PET hydrolases and other cofactors that facilitate the breakdown of PET into its monomers. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of PET recycling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its effective functioning in biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular functions. Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terephthalamide can be synthesized through the polycondensation reaction of terephthaloyl chloride with p-phenylenediamine. This reaction typically occurs in a solvent such as N-methyl-2-pyrrolidone (NMP) under an inert atmosphere to prevent oxidation. The reaction is exothermic and requires careful control of temperature and reaction time to achieve high molecular weight polymers .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous polymerization process. The reactants are fed into a reactor where they undergo polycondensation at elevated temperatures. The resulting polymer is then extruded, cooled, and cut into pellets for further processing. This method ensures consistent quality and high production efficiency .

Chemical Reactions Analysis

Types of Reactions: Terephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Terephthalamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its balanced properties of mechanical strength, thermal stability, and chemical resistance. Its ability to form high-performance polymers makes it a versatile material for various advanced applications .

Properties

IUPAC Name

benzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSKRLJMQQNJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120253-63-6
Record name Polyterephthalamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120253-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2051976
Record name 1,4-Benzenedicarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3010-82-0
Record name Terephthalamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3010-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terephthaldiamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terephthalamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56420
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenedicarboxamide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedicarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEREPHTHALDIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAY9TC6F38
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Synthesis routes and methods I

Procedure details

N,N-Diisopropylethylamine (101 uL, 0.66 mmol) was added to a mixture of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (53 mg, 0.14 mmol), and 4-(aminocarbonyl)-3-[(cyclopropylmethyl)amino]-benzoic acid (synthesized according to reagent preparation 39) (31 mg, 0.13 mmol) and the resulting mixture was stirred at room temperature for 30 minutes. A solution of 1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridin-3-yl]-3-(1-methylpiperidin-4-yl)propan-1-one hydrochloride salt (51 mg, 0.13 mmol) in N,N-dimethylformamide (0.5 mL) was added and stirring was continued for 18 hours. The reaction mixture was diluted with methanol (1.5 mL), and purified by preparatory reverse phase HPLC (ammonium acetate buffered aqueous acetonitrile eluent) to give 2-[(cyclopropylmethyl)amino]-N4-(8-{5-[3-(1-methylpiperidin-4-yl)propanoyl]pyridin-2-yl}-8-azabicyclo[3.2.1]oct-3-endo-yl)benzene-1,4-dicarboxamide as the acetate salt, (54 mg, 66% yield). 1H NMR (400 MHz, d4-Methanol): 8.65 (d, 1H), 7.97 (dd, 1H), 7.54 (d, 1H), 6.96 (d, 1H), 6.82 (dd, 1H), 6.67 (d, 1H), 4.57, (Br, 2H), 3.89 (tr, 1H), 3.04 (m, 2H), 2.95 (d, 2H), 2.87 (tr, 2H), 2.44 (s, 3H), 2.37 (tr, 2H), 2.21-2.01 (m, 6H), 1.91 (br, 1H), 1.88 (br, 1H), 1.80 (s, 3H), 1.78 (m, 1H), 1.58 (q, 4H), 1.38 (br, 1H), 1.22 (m, 2H), 1.02 (m, 1H), 0.47 (m, 2H), 0.20 (m, 2H); MS (EI) for C33H44N6O3: 573 (MH+).
Quantity
101 μL
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridin-3-yl]-3-(1-methylpiperidin-4-yl)propan-1-one hydrochloride salt
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A series of films were prepared using these above four bisamides at an equivalent molar replacement, that is, normalizing to the molecular weights of 396.5, 432.6 and 376.5 for the phthalamide, sebacamide and adipamide replacements of 390.5 m.w. hexamethoxymethyl-melamine. Removal of 1.5 g melamine from a nominal ten g solids formulation therefore resulted in replacement by 1.52 g iso- or terephthalamide, 1.66 g sebacamide and 1.43 g adipamide. Removal of drawn films after curing for 20 minutes at 300° F. as described above allowed the following dynamic mechanical analysis of crosslinking as described in Journal of Coatings Technology, 46, no. 808, 29-42 (1992) by L. W. Hill in the article `Structure/Property Relationships of Thermoset Coatings.
[Compound]
Name
bisamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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